Decitabine Deformyl Impurity

Regulatory Compliance USP-NF Standards Quality Control

Problem: Generic impurity standards fail to distinguish reversible intermediates from irreversible hydrolytic degradation products in Decitabine stability studies, leading to inaccurate shelf-life predictions. Solution: Decitabine Deformyl Impurity (CAS 69304-65-0), officially designated as USP Related Compound F, is the stable, non-reversible endpoint of triazine ring-opening hydrolysis. • Definitive marker of cumulative chemical damage-does not equilibrate back to parent drug, enabling accurate kinetic modeling per ICH Q1A(R2) • Mandatory for ANDA/NDA submissions referencing the USP Decitabine monograph; essential for system suitability and method specificity per ICH Q2(R1) • Supplied as an α/β diastereomeric mixture with full characterization data (COA, MS, NMR, HPLC) for stability-indicating method validation

Molecular Formula C7H14N4O4
Molecular Weight 218.21 g/mol
CAS No. 69304-65-0
Cat. No. B13415451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecitabine Deformyl Impurity
CAS69304-65-0
Molecular FormulaC7H14N4O4
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1NC(=O)N=C(N)N)CO)O
InChIInChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4+,5+/m0/s1
InChIKeyVGUQMXPKKFTIJO-VPENINKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decitabine Deformyl Impurity: Reference Standard for Quality Control


Decitabine Deformyl Impurity (CAS 69304-65-0), chemically designated as N-(Aminoiminomethyl)-N'-(2-deoxy-D-erythro-pentofuranosyl)urea, is a primary, irreversible degradation product of the antineoplastic agent Decitabine [1]. This compound, with a molecular formula of C7H14N4O4 and a molecular weight of 218.21 g/mol, is a mixture of α/β diastereomers [1]. It is officially listed as Decitabine USP Related Compound F, making it a critical reference standard for pharmacopeial methods and regulatory submissions [2]. Its formation is a key marker of hydrolytic decomposition, directly impacting the stability profiling of Decitabine drug substances and finished products.

Identity USP-listed Related Compound F reference standard
Degradation Pathway Irreversible hydrolytic decomposition endpoint of Decitabine
Analytical Workflow Suited for HILIC-based stability-indicating methods

Why Generic Substitution Fails in Stability Monitoring


Decitabine exhibits a complex, multi-pathway degradation profile involving hydrolytic triazine ring-opening, deformylation, and anomerization . Simply using a generic 'Decitabine impurity standard' or a surrogate marker like the alpha-isomer (which forms via anomerization) is insufficient for rigorous quality control because the Defomyl impurity is the stable, irreversible endpoint of a specific hydrolytic branch [1]. Unlike the reversible intermediate N-(formylamidino)-N'-beta-D-2-deoxyribofuranosylurea, this compound does not equilibrate back to the parent drug, making its concentration a definitive, non-fluctuating marker of cumulative chemical damage during manufacturing, storage, and administration. Interchanging it with other in-class related substances can lead to an inaccurate assessment of product stability and degradation kinetics, potentially underestimating the extent of drug decomposition.

Target reference
Decitabine Deformyl Impurity with USP designation; provides a cumulative, irreversible degradation marker.
Generic impurity standard
May lack pharmacopeial recognition, compromising regulatory method acceptance.
Target reference
Stable endpoint from hydrolytic ring-opening; concentration reflects total API loss.
Alpha-isomer or reversible intermediate
Alpha-isomer arises via anomerization, not cumulative hydrolysis; reversible intermediate can fluctuate with pH/temperature.
Target reference
Diastereomeric mixture requiring validated HILIC separation.
Single-isomer impurity
May not represent co-elution or selectivity challenges seen with the α/β mixture in stability methods.

Quantitative Differentiation Evidence


USP Pharmacopeial Designation vs. Non-Compendial Impurities

This compound is definitively listed as 'Decitabine USP Related Compound F', providing an authoritative pharmacopeial identity that is often absent for other key degradation products like N-Formyl Decitabine or the alpha-isomer. This designation mandates its use in official USP-NF tests and assays, offering a clear regulatory compliance pathway that non-compendial impurities cannot fulfill [1][2].

USP Designation
Head-to-head
USP Related Compound F (Catalog No. USP-1165260)
Supports regulatory method harmonization for ANDA/NDA submissions.
N-Formyl Decitabine and α-Decitabine lack USP compendial designation.
Regulatory Compliance USP-NF Standards Quality Control

Irreversible Deformylation Endpoint vs. Reversible Intermediates

The degradation pathway shows Decitabine (I) reversibly converts to an N-formyl intermediate (II), which subsequently undergoes rapid, irreversible deformylation to the Decitabine Deformyl Impurity (III). This irreversibility is critical; the concentration of III is a true, cumulative measure of total degradation, unlike intermediate II, which can fluctuate based on equilibrium conditions [1].

Reaction Reversibility
Head-to-head
Irreversible formation (pH > 7)
Provides a cumulative degradation metric suitable for shelf-life models.
Reversible N-formyl intermediate can fluctuate with ambient conditions.
Chemical Degradation Pathway Stability Indicating Reaction Mechanism

Degradation Kinetics at Physiological Conditions

Kinetic studies at physiological conditions (37°C, pH 7.4) demonstrate that Decitabine degrades with a half-life of 10–21 hours, yielding a 'plethora of products' but with the deformyl species as a primary identifiable endpoint [1]. This context allows comparison to related nucleoside analogues; for example, 5-azacytidine decomposes into the same products in alkaline but not neutral solutions, making this specific impurity's tracking vital for decitabine-only formulations [2].

Degradation Half-life
Reported cross-study
10–21 h (37°C, pH 7.4)
Supports design of forced degradation studies for method validation.
5-Azacytidine does not generate the same primary deformyl endpoint under neutral pH.
Degradation Kinetics Half-Life Stability Testing

Diastereomeric Mixture and Analytical Method Specificity

As a commercial mixture of α/β diastereomers, Decitabine Deformyl Impurity presents significant analytical challenges not found with single-isomer impurities like the alpha-Decitabine isomer. Chromatographic methods for this impurity often require specialized HILIC columns to retain and separate these polar species from the parent drug and other process impurities, a development not necessary for the more separable Decitabine and its constitutional isomer .

Chromatographic Requirement
Data to verify
HILIC separation recommended for α/β diastereomers
Method specificity relies on access to a well-characterized reference standard.
Standard RP-HPLC may not resolve diastereomers; class-level inference.
Diastereomer Separation HILIC Method Validation

High-Value Application Scenarios


Reference Standard for ANDA/NDA Regulatory Filings

The USP designation of this compound as Decitabine Related Compound F makes its procurement mandatory for any pharmaceutical company submitting an ANDA or NDA that references the USP monograph. It serves as the primary standard for system suitability tests and for quantifying this specific degradation product in API and finished product release testing, ensuring direct regulatory compliance [1].

Primary Marker in Stability Studies

Due to its irreversible formation from the N-formyl intermediate, this impurity is the optimal marker for tracking cumulative degradation in ICH-compliant stability studies (e.g., 25°C/60% RH and 40°C/75% RH). Its concentration directly correlates with the API loss over time, making it the most reliable single impurity for calculating product shelf life through kinetic modeling [1].

System Suitability for HILIC/HPLC Method Validation

The diastereomeric nature of this impurity necessitates advanced chromatographic methods. It is essential for demonstrating method specificity and system suitability during the validation of stability-indicating HPLC or UHPLC methods. Without this reference standard, demonstrating adequate separation of this critical degradation product from the parent drug and other isomers is impossible, thus failing standard ICH Q2(R1) validation requirements [1].

Application
Selection Property
Validation Focus
USP monograph-based ANDA/NDA submissions
USP-listed impurity reference standard
System suitability and impurity release testing
Decitabine stability studies (ICH conditions)
Irreversible cumulative degradation marker
Shelf-life kinetic model development
Stability-indicating method validation
Diastereomeric mixture reference material
Demonstration of method specificity per ICH Q2(R1)
Quote Request

Request a Quote for Decitabine Deformyl Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.